InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3
.
Methyl 4-(cyanomethyl)benzoate, with the chemical formula and CAS number 76469-88-0, is classified as an aromatic ester. It is derived from benzoic acid, where the carboxyl group is esterified with methanol, and a cyanomethyl group is attached to the para position of the benzene ring . This compound is recognized for its unique reactivity due to the presence of both the ester and cyanomethyl functionalities.
Methyl 4-(cyanomethyl)benzoate can be synthesized through several methods:
Methyl 4-(cyanomethyl)benzoate features a distinctive molecular structure characterized by:
This arrangement allows for diverse reactivity patterns in subsequent chemical reactions.
Methyl 4-(cyanomethyl)benzoate is involved in various chemical transformations:
The mechanism of action of methyl 4-(cyanomethyl)benzoate primarily revolves around its reactivity due to the ester and cyanomethyl groups:
This compound serves as a crucial intermediate in synthesizing other complex molecules, including pharmaceuticals like Fexofenadine.
Methyl 4-(cyanomethyl)benzoate finds numerous applications across different fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: